Cas no 954279-37-9 (2-3-(1-aminoethyl)phenoxy-N-ethylacetamide)

954279-37-9 structure
Nome del prodotto:2-3-(1-aminoethyl)phenoxy-N-ethylacetamide
Numero CAS:954279-37-9
MF:C12H18N2O2
MW:222.283523082733
CID:4667313
2-3-(1-aminoethyl)phenoxy-N-ethylacetamide Proprietà chimiche e fisiche
Nomi e identificatori
-
- Acetamide, 2-[3-(1-aminoethyl)phenoxy]-N-ethyl-
- 2-3-(1-aminoethyl)phenoxy-N-ethylacetamide
-
- Inchi: 1S/C12H18N2O2/c1-3-14-12(15)8-16-11-6-4-5-10(7-11)9(2)13/h4-7,9H,3,8,13H2,1-2H3,(H,14,15)
- Chiave InChI: MBTBZNHAURSRON-UHFFFAOYSA-N
- Sorrisi: C(NCC)(=O)COC1=CC=CC(C(N)C)=C1
2-3-(1-aminoethyl)phenoxy-N-ethylacetamide Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Ambeed | A1109611-5g |
2-[3-(1-Aminoethyl)phenoxy]-N-ethylacetamide |
954279-37-9 | 95% | 5g |
$3389.0 | 2024-04-15 | |
Enamine | EN300-42948-0.05g |
2-[3-(1-aminoethyl)phenoxy]-N-ethylacetamide |
954279-37-9 | 95.0% | 0.05g |
$88.0 | 2025-02-20 | |
Enamine | EN300-42948-5.0g |
2-[3-(1-aminoethyl)phenoxy]-N-ethylacetamide |
954279-37-9 | 95.0% | 5.0g |
$1364.0 | 2025-02-20 | |
TRC | A596140-25mg |
2-[3-(1-aminoethyl)phenoxy]-N-ethylacetamide |
954279-37-9 | 25mg |
$ 70.00 | 2022-06-08 | ||
TRC | A596140-50mg |
2-[3-(1-aminoethyl)phenoxy]-N-ethylacetamide |
954279-37-9 | 50mg |
$ 95.00 | 2022-06-08 | ||
A2B Chem LLC | AV39326-50mg |
2-[3-(1-aminoethyl)phenoxy]-N-ethylacetamide |
954279-37-9 | 95% | 50mg |
$128.00 | 2024-07-18 | |
Aaron | AR019VKA-5g |
2-[3-(1-aminoethyl)phenoxy]-N-ethylacetamide |
954279-37-9 | 95% | 5g |
$1901.00 | 2023-12-13 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1319932-5g |
2-[3-(1-aminoethyl)phenoxy]-n-ethylacetamide |
954279-37-9 | 95% | 5g |
¥34372.00 | 2024-04-24 | |
A2B Chem LLC | AV39326-500mg |
2-[3-(1-aminoethyl)phenoxy]-N-ethylacetamide |
954279-37-9 | 95% | 500mg |
$407.00 | 2024-07-18 | |
Aaron | AR019VKA-1g |
2-[3-(1-aminoethyl)phenoxy]-N-ethylacetamide |
954279-37-9 | 95% | 1g |
$672.00 | 2024-07-18 |
2-3-(1-aminoethyl)phenoxy-N-ethylacetamide Letteratura correlata
-
Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
-
2. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
-
Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
-
Jiawen Yin,Wei Zhang,Zan Zhang,Han Jin,Wanlei Gao,Jiawen Jian RSC Adv., 2019,9, 19699-19706
-
Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
954279-37-9 (2-3-(1-aminoethyl)phenoxy-N-ethylacetamide) Prodotti correlati
- 951956-76-6(7-methoxy-N-(4-sulfamoylphenyl)methyl-1-benzofuran-2-carboxamide)
- 69906-86-1(Cyanopindolol hemifumarate)
- 37270-94-3(PF-4(CXCL4), Human, recombinant)
- 1485189-63-6(1-{(thiolan-3-yl)aminomethyl}cyclohexan-1-ol)
- 2138218-06-9(5-[4-(difluoromethyl)-1-(propan-2-yl)-1H-pyrazol-3-yl]thiophene-2-carbaldehyde)
- 1427967-72-3(N-(1-cyanocyclobutyl)-4-(1H-indol-3-yl)butanamide)
- 899989-73-2(Urea, N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-1H-indol-3-yl-)
- 2411230-00-5(2-chloro-1-[2-(1-ethyl-1H-imidazol-5-yl)piperidin-1-yl]propan-1-one)
- 1353983-19-3(N*1*-(2,3-Dichloro-benzyl)-N*1*-ethyl-ethane-1,2-diamine)
- 1272756-62-3(2-(3-Bromopropyl)-2H,3H,4H-pyrido-3,2-b1,4oxazin-3-one)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:954279-37-9)2-3-(1-aminoethyl)phenoxy-N-ethylacetamide

Purezza:99%
Quantità:5g
Prezzo ($):3050.0